1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one
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Overview
Description
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H14F2O3 It is a derivative of propiophenone, characterized by the presence of difluoromethoxy and ethoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the formation of the propiophenone structure. One common method involves the reaction of 2-(Difluoromethoxy)phenol with ethyl bromide in the presence of a base to form 2-(Difluoromethoxy)-5-ethoxyphenol. This intermediate is then subjected to Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy and ethoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one: Contains a mercapto group instead of an ethoxy group, potentially altering its chemical properties and applications.
Uniqueness: 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one is unique due to the presence of both difluoromethoxy and ethoxy groups, which can enhance its solubility, stability, and reactivity compared to similar compounds
Properties
Molecular Formula |
C12H14F2O3 |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-5-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O3/c1-3-10(15)9-7-8(16-4-2)5-6-11(9)17-12(13)14/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
ZLEWLJGEDGWKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OCC)OC(F)F |
Origin of Product |
United States |
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